

An In-depth Technical Guide to Mitochondrial Fusion Promoter M1

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Compound of Interest

Compound Name: Mitochondrial fusion promoter M1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule **Mitochondrial Fusion Promoter M1** (M1). It details its mechanism of action, associated signaling pathways, therapeutic potential, and key experimental data and protocols for its use in a research setting.

Introduction to Mitochondrial Dynamics and M1

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their morphology, function, and cellular homeostasis.[1][2] This balance is crucial for processes like ATP production, calcium signaling, and apoptosis.[3] The core machinery for mitochondrial fusion involves Mitofusins (Mfn1 and Mfn2) for the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) for the inner membrane.[1][4] An imbalance, often leading to excessive mitochondrial fragmentation, is implicated in a range of pathologies, including neurodegenerative diseases, diabetic complications, and ischemia-reperfusion injury.[2][5][6][7]

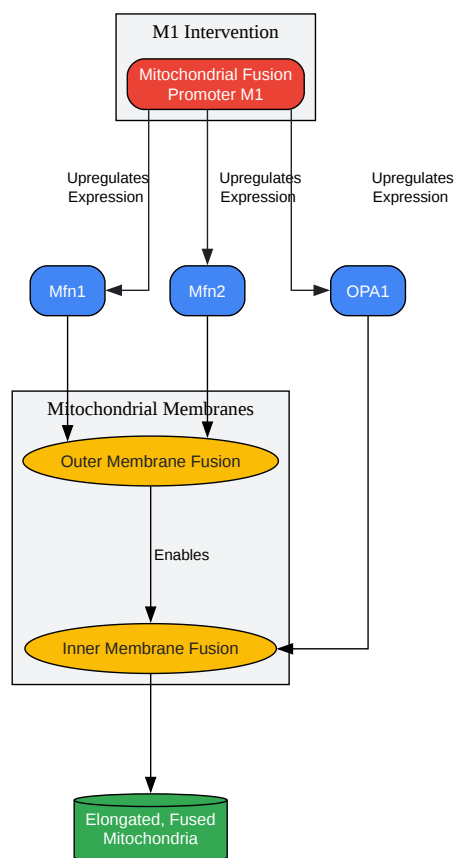
Mitochondrial Fusion Promoter M1 (CAS 219315-22-7) is a cell-permeable phenylhydrazone compound identified as a potent modulator of mitochondrial dynamics.[8] It promotes the elongation of fragmented mitochondria, thereby restoring mitochondrial function and protecting cells against fragmentation-associated stress and cell death.[9][10] M1 has emerged as a valuable research tool and a potential therapeutic agent for diseases linked to mitochondrial dysfunction.[5][11][12]

Mechanism of Action

M1's primary mechanism involves promoting mitochondrial fusion, particularly in cells with fragmented mitochondria.^[13] Its pro-fusion activity is dependent on the core mitochondrial fusion machinery. Studies have shown that M1 is ineffective in cells completely lacking both Mfn1 and Mfn2, or in OPA1-knockout cells, indicating it requires a basal level of fusion activity to exert its effects.^[13]

M1 has been shown to significantly increase the expression of key fusion proteins, including Mfn1, Mfn2, and particularly OPA1.^[9] In a model of diabetic cardiomyopathy, M1 administration attenuated the reduction in OPA1 expression, which was critical for its protective effects.^[5] The knockdown of OPA1 using siRNA blunted the beneficial outcomes of M1 treatment, confirming the OPA1-dependent nature of its action.^[5] While early reports suggested a potential interaction with ATP synthase subunits, subsequent studies in human iPSCs did not find changes in the expression of ATP5A or ATP5B, suggesting this is not the primary mechanism.^[13]

The molecule acts to rebalance mitochondrial dynamics, enhancing cellular respiration and overall mitochondrial health.^{[9][11]}

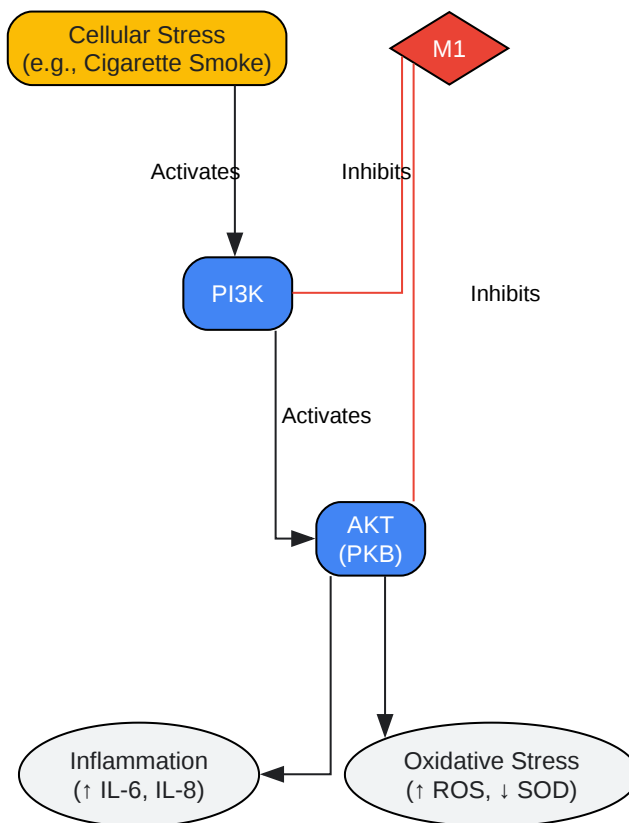


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Figure 1: Mechanism of M1 on the core mitochondrial fusion machinery.

Signaling Pathway Modulation: PI3K/AKT Inhibition

Recent research has uncovered a role for M1 in modulating cellular signaling pathways beyond the direct fusion machinery. In a model of cigarette smoke-induced airway inflammation, M1 was found to exert its protective effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.^{[14][15]} Activation of this pathway is linked to inflammation and oxidative stress. By suppressing the phosphorylation and activation of PI3K and AKT, M1 significantly reduced the release of inflammatory cytokines (IL-6, IL-8, TNF- α) and markers of oxidative stress.^[14]



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Figure 2: M1 inhibits the PI3K/AKT pathway to reduce inflammation.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies involving M1.

Table 1: In Vitro Efficacy of M1

Parameter	Cell Line	Condition	M1 Concentration	Duration	Result	Reference
Mitochondrial Elongation	Mfn1-/- MEFs	-	EC ₅₀ = 5.3 μ M	-	Promotes elongation	[16]
Mitochondrial Elongation	Mfn2-/- MEFs	-	EC ₅₀ = 4.42 μ M	-	Promotes elongation	[16]
Mitochondrial Morphology	Human iPSCs	-	5-10 μ M	48 h	Significantly reduced granular mitochondria	[13]
Mito ROS	BRIN-BD11 Pancreatic β -cells	Cholesterol Exposure	20 μ M	12 h	Decreased to 1.0 \pm 0.44 fold	[9]
Mitochondrial Membrane Potential	BRIN-BD11 Pancreatic β -cells	Cholesterol Exposure	20 μ M	12 h	Increased from 0.29 \pm 0.05 to 0.5 \pm 0.07 fold	[9]
Oxygen Consumption Rate	BRIN-BD11 Pancreatic β -cells	Cholesterol Exposure	20 μ M	12 h	Prevented impairment	[9]
Glucose Stimulated Insulin Secretion (GSIS)	BRIN-BD11 Pancreatic β -cells	Cholesterol Exposure	20 μ M	12 h	Restored GSIS function	[9]

Fusion	TM3	Triphenyl			Significantl
Protein	Leydig	Phosphate	1 μ M	12 h	y increased
Expression	cells	(TPHP)			Mfn1, [9]
					Mfn2,
					Opa1

Table 2: In Vivo Efficacy of M1

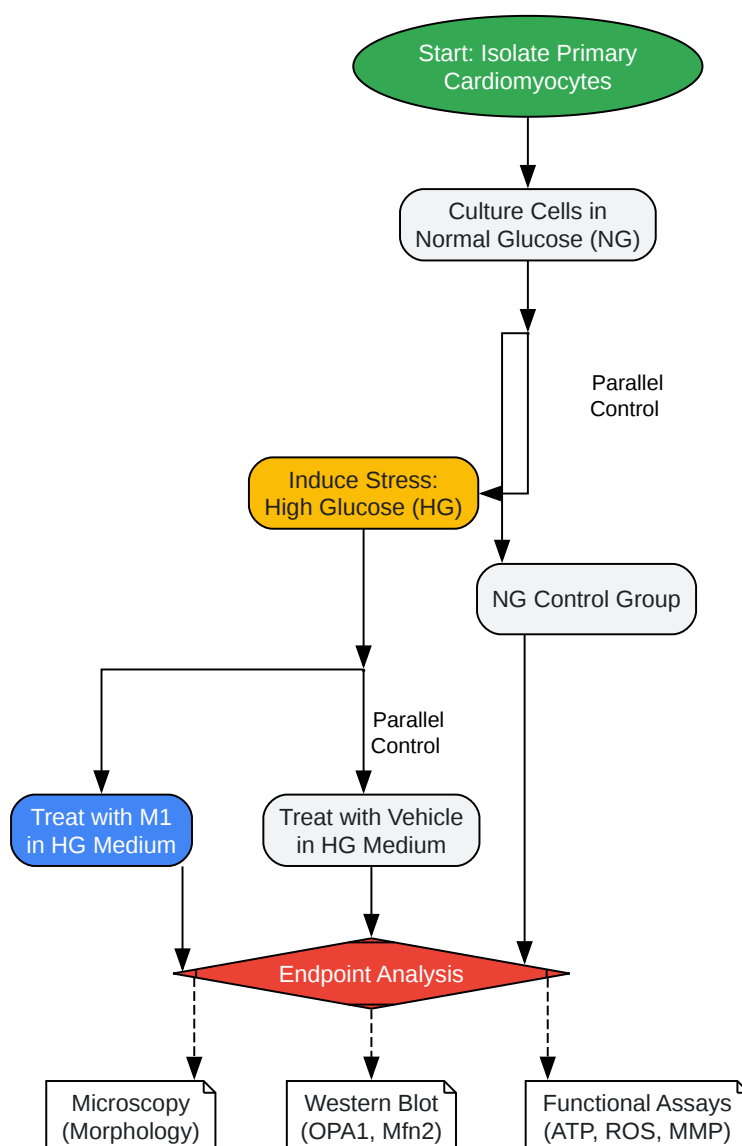
Animal Model	Disease/Injury Model	M1 Dosage	Administration	Outcome	Reference
Sprague-Dawley Rats	Diabetic Cardiomyopathy (STZ-induced)	2 mg/kg/day	Intraperitoneal	Attenuated oxidative stress, improved mitochondrial function, alleviated DCM	[5]
Wistar Rats	Cardiac Ischemia/Reperfusion (I/R) Injury	2 mg/kg	Intravenous	Reduced brain mitochondrial dysfunction, apoptosis, and inflammation	[9] [17]
Rats	Doxorubicin-induced "Chemobrain"	2 mg/kg	-	Improved novel object recognition deficits	[16]
Mice	Optic Nerve Damage	-	-	Enhanced axon regeneration and restored visual function	[10] [12]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols from cited literature.

Protocol 1: In Vitro Assessment of M1 in High-Glucose-Stressed Cardiomyocytes

- **Cell Culture:** Primary neonatal rat cardiomyocytes are isolated and cultured in DMEM.
- **Induction of Stress:** To simulate diabetic conditions, cells are cultured in a high glucose (HG) medium (33 mmol/L) for a specified period (e.g., 24-48 hours). A normal glucose (NG) medium (5.5 mmol/L) serves as the control.^[5]
- **M1 Treatment:** M1, dissolved in DMSO, is added to the HG culture medium at a final concentration (e.g., 10 μ M) and incubated for 6-24 hours.^[5] A vehicle control (DMSO) is run in parallel.
- **Mitochondrial Morphology Analysis:** Cells are stained with a mitochondria-specific dye (e.g., MitoTracker Red CMXRos). Images are captured via confocal microscopy and mitochondrial length/morphology is quantified using imaging software (e.g., ImageJ).
- **Western Blotting:** Cell lysates are collected to analyze the protein expression levels of OPA1, Mfn1, Mfn2, and markers for oxidative stress or apoptosis.
- **Functional Assays:** Mitochondrial function is assessed by measuring mitochondrial membrane potential (e.g., using JC-1 dye), ATP production (luciferase-based assay), and reactive oxygen species (ROS) production (e.g., using MitoSOX Red).^[5]



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Figure 3: General experimental workflow for in vitro M1 studies.

Protocol 2: In Vivo Assessment of M1 in a Rat Model of Diabetic Cardiomyopathy

- **Animal Model:** Male Sprague-Dawley rats are used. Diabetes is induced via a single intraperitoneal injection of streptozotocin (STZ) at 65 mg/kg.[5] Control animals receive a vehicle injection. Blood glucose levels are monitored to confirm the diabetic model.
- **M1 Administration:** Several weeks (e.g., seven) after STZ injection, diabetic rats are randomly assigned to treatment groups. M1 is administered daily via intraperitoneal injection

at a dose of 2 mg/kg/day for a chronic period (e.g., six weeks).[5] Control diabetic and non-diabetic rats receive vehicle injections.

- **Echocardiography:** Cardiac function is assessed non-invasively using echocardiography at baseline and at the end of the treatment period to measure parameters like ejection fraction and fractional shortening.
- **Tissue Collection and Analysis:** At the end of the study, rats are euthanized, and heart tissues are collected.
- **Histology:** A portion of the heart tissue is fixed, sectioned, and stained (e.g., with H&E or Masson's trichrome) to assess cardiac morphology and fibrosis.
- **Biochemical Assays:** Heart tissue homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide dismutase activity).[14]
- **Molecular Analysis:** Western blotting or qPCR is performed on tissue lysates to quantify the expression of mitochondrial dynamics proteins (OPA1, Mfn1/2, Drp1) and other relevant markers.[5][14]

Conclusion

Mitochondrial Fusion Promoter M1 is a powerful small molecule for modulating mitochondrial dynamics. Its well-defined, OPA1-dependent mechanism of action makes it a specific tool for studying the consequences of enhanced mitochondrial fusion. Preclinical data strongly support its therapeutic potential in a variety of disease models characterized by mitochondrial fragmentation, including diabetic complications, neurodegeneration, and ischemia-reperfusion injury. For drug development professionals, M1 represents a promising lead compound for targeting the fundamental process of mitochondrial dynamics to combat complex diseases. Further research into its pharmacokinetics, safety profile, and efficacy in additional models is warranted.

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